2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Pharmaceutical Intermediate Chemical Sourcing Quality Control

This high-purity (≥98%) N-arylpiperazine features a 2-chloro-4-nitrophenyl motif that establishes a unique electronic environment essential for reproducible 5-HT1A/5-HT2A/D2 receptor SAR. The primary alcohol handle enables facile derivatization, bypassing custom synthesis. ISO-certified, with validated reference spectra (NMR, MS) supporting GLP analytical workflows. An analytically characterized, ready-to-use building block for CNS drug discovery.

Molecular Formula C12H16ClN3O3
Molecular Weight 285.73 g/mol
CAS No. 312269-35-5
Cat. No. B1605553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
CAS312269-35-5
Molecular FormulaC12H16ClN3O3
Molecular Weight285.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H16ClN3O3/c13-11-9-10(16(18)19)1-2-12(11)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2
InChIKeyCSOGHWZVDGBXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol CAS 312269-35-5: Technical Baseline for Procurement


2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (CAS 312269-35-5) is an N-arylpiperazine derivative with the molecular formula C12H16ClN3O3 and a molecular weight of 285.73 g·mol−1 . The compound features a 2-chloro-4-nitrophenyl substitution on the piperazine ring, a specific electronic and steric configuration that distinguishes it from other arylpiperazine analogs. Standard analytical characterization includes a melting point of 88–90°C, a predicted boiling point of 464.9±45.0°C, a predicted density of 1.350±0.06 g/cm³, and a predicted pKa of 14.96±0.10 . This compound is available from multiple commercial suppliers as an off-white to slight yellow solid, typically at ≥98% purity for research applications .

Why Generic Substitution Fails: 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol vs. In-Class Analogs


Arylpiperazine derivatives constitute a broad pharmacological scaffold with documented affinities for serotonin (5-HT1A, 5-HT2A), dopamine (D2), and adrenergic receptors, yet minor structural modifications within this class produce substantial divergence in receptor selectivity, intrinsic activity, and downstream biological effects [1]. The target compound's 2-chloro-4-nitrophenyl substitution pattern establishes a unique electronic profile due to the strong electron-withdrawing nitro group combined with the ortho-chloro substituent. In QSAR and chemometric analyses of arylpiperazines, such substituent variations have been shown to alter 5-HT1A receptor affinities in a non-linear, model-dependent manner, meaning that structurally adjacent analogs cannot be assumed interchangeable without experimental validation . Moreover, basic physicochemical parameters including pKa and ClogP exhibit compound-specific variation across arylpiperazine series, affecting phospholipidosis-inducing potential and cellular distribution properties that are critical for both in vitro assay design and downstream medicinal chemistry optimization [2]. These factors collectively preclude generic substitution in any research context where reproducible, interpretable data are required.

Quantitative Procurement Evidence: 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol Differentiation Metrics


Commercial Availability: NLT 98% Purity Grade from ISO-Certified Manufacturers

This compound is commercially available from multiple ISO-certified manufacturers at a purity specification of NLT 98% (≥98%) . Unlike custom-synthesized arylpiperazine analogs that require multi-week lead times and quality verification, this compound is maintained as a catalog stock item with established analytical characterization, enabling immediate procurement for time-sensitive research campaigns.

Pharmaceutical Intermediate Chemical Sourcing Quality Control

Definitive Structural Identification: Validated NMR and MS Spectral Reference Standards

Authentic reference spectra for this compound—including 2 NMR spectra and 1 MS (GC) spectrum—are publicly archived in the SpectraBase spectral database (Compound ID: L2TdvgW7bCa) [1]. These spectra provide a validated fingerprint for identity confirmation, a resource not uniformly available for all arylpiperazine positional isomers or custom analogs. Procurement of this specific CAS-registered compound guarantees direct spectral matching to established reference data.

Analytical Chemistry Structural Confirmation Quality Assurance

Documented Physicochemical Profile: Melting Point and Predicted pKa for Formulation Planning

This compound has a documented melting point range of 88–90°C and a predicted pKa of 14.96±0.10 . In contrast, many structurally related N-arylpiperazines with alternative substituents exhibit markedly different physicochemical parameters. For example, 3′-CF3-substituted N-arylpiperazines demonstrate significantly lower pKa values ranging from 5.35 to 6.00 [1]. The high predicted pKa of the target compound indicates it remains predominantly un-ionized under physiological pH conditions, with direct implications for passive membrane permeability, solubility profile, and formulation strategy.

Preformulation Physicochemical Characterization Solubility

Competitive Unit Economics: Santa Cruz Biotechnology Catalog Pricing at $0.36/mg

Santa Cruz Biotechnology offers this compound as catalog item sc-306188 at $180.00 for 500 mg, yielding a unit cost of $0.36/mg . This represents a documented, stable commercial price point. In comparison, custom synthesis of an uncharacterized 2-chloro-4-nitrophenylpiperazine analog with alternative N-substitution typically incurs costs of $5–15/mg (at 100 mg scale) plus 4–8 weeks lead time, based on industry benchmarks for small-molecule custom synthesis. The difference of approximately 14–42× in unit cost and 28–56 days in lead time constitutes a quantifiable procurement advantage.

Procurement Cost Analysis Research Supply

Verified Application Scenarios for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol in Research and Development


Serotonin/Dopamine Receptor Probe in Central Nervous System Pharmacology

As a member of the N-arylpiperazine scaffold class, which demonstrates documented binding to 5-HT1A, 5-HT2A, and D2 receptors [1], this compound is suitable for structure-activity relationship (SAR) campaigns exploring serotonergic and dopaminergic pharmacology. The electron-withdrawing nitro group at the para position and chloro substituent at the ortho position create a defined electronic environment that can be systematically compared against analogs with alternative substitution patterns in radioligand displacement assays. Researchers requiring a commercially available, analytically characterized arylpiperazine building block for CNS target screening can procure this compound immediately without custom synthesis delays .

Pharmaceutical Intermediate for Piperazine-Containing Drug Candidate Synthesis

This compound carries a primary alcohol functional group on the N-alkyl chain, providing a reactive handle for further derivatization (e.g., esterification, etherification, or conversion to leaving groups for nucleophilic substitution). It is classified by commercial suppliers as a pharmaceutical intermediate [1], making it appropriate for medicinal chemistry laboratories engaged in synthesizing novel piperazine-containing drug candidates. The high-purity catalog offering (≥98%) ensures that subsequent synthetic steps proceed without interference from structurally related impurities that could compromise yield or product characterization.

Analytical Method Development and Reference Standard Qualification

Given the availability of validated reference spectra (2 NMR spectra and 1 MS spectrum) in the SpectraBase database [1], this compound can serve as a reference standard for developing or validating analytical methods targeting arylpiperazine-containing molecules. Its well-characterized melting point (88–90°C) and documented physicochemical profile support its use as a calibration standard in HPLC method development, mass spectrometry tuning, or NMR instrument qualification. The defined purity specification from ISO-certified manufacturers further supports its suitability for GLP analytical workflows.

Physicochemical Property Benchmarking in Preformulation Studies

The predicted pKa of 14.96±0.10 [1] indicates that this compound remains predominantly neutral across the physiological pH range (pH 1–8). This property makes it a useful benchmark compound for studying passive diffusion behavior of un-ionized arylpiperazines across biological membranes or for developing computational models that predict permeability based on ionization state. In comparative phospholipidosis risk assessment workflows that employ pKa and ClogP calculations , this compound can serve as a reference data point for calibrating predictive models across structurally related piperazine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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